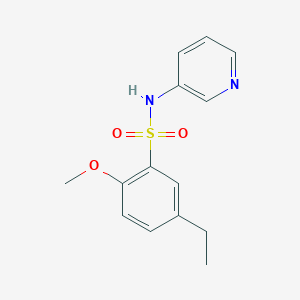

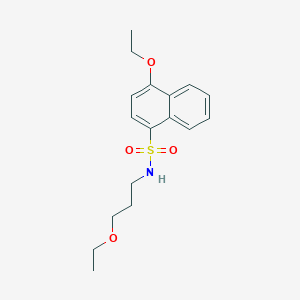

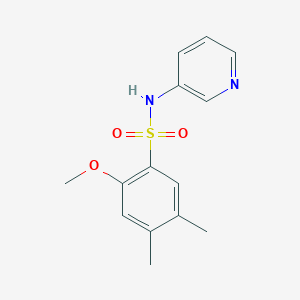

1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as sulconazole, is an antifungal agent that is used to treat various fungal infections in humans and animals. It belongs to the imidazole class of antifungal drugs and works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.

Mechanism of Action

Sulconazole works by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, and its inhibition leads to disruption of membrane integrity and ultimately cell death.

Biochemical and Physiological Effects:

Sulconazole has been shown to have minimal toxicity and is generally well-tolerated in humans and animals. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. It is primarily metabolized by the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

Sulconazole is a potent antifungal agent that has a broad spectrum of activity against various fungal species. It has been extensively studied and has a well-established mechanism of action. However, its use in laboratory experiments may be limited by its cost and availability.

Future Directions

There are several areas of future research that could be explored with regards to 1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole. These include:

1. Investigating its potential use in combination therapy with other antifungal agents to improve efficacy and reduce the risk of resistance.

2. Exploring its activity against emerging fungal pathogens, such as Candida auris and Aspergillus terreus.

3. Investigating its potential use in treating fungal infections in immunocompromised patients.

4. Developing new formulations of 1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole that could improve its pharmacokinetics and bioavailability.

5. Studying the molecular mechanisms underlying 1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole resistance in fungal species.

Synthesis Methods

Sulconazole is synthesized by reacting 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

Sulconazole has been extensively studied for its antifungal activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and dermatophytes. It has also been investigated for its potential use in treating other fungal infections, such as those caused by Cryptococcus neoformans and Pneumocystis jirovecii.

properties

Product Name |

1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |

|---|---|

Molecular Formula |

C13H15N3O5S |

Molecular Weight |

325.34 g/mol |

IUPAC Name |

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole |

InChI |

InChI=1S/C13H15N3O5S/c1-8-9(2)12(6-5-11(8)21-4)22(19,20)15-10(3)14-7-13(15)16(17)18/h5-7H,1-4H3 |

InChI Key |

HETLFMKJQOAOPT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |

solubility |

45.2 [ug/mL] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)